3-Isopropyl-5-(trifluoromethyl)pyridin-4-amine
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Overview
Description
3-Isopropyl-5-(trifluoromethyl)pyridin-4-amine is a chemical compound characterized by the presence of an isopropyl group, a trifluoromethyl group, and an amine group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-5-(trifluoromethyl)pyridin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Additionally, other methods such as direct fluorination and amination reactions may be employed depending on the specific industrial requirements .
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-5-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, amine derivatives, and N-oxides, which can be further utilized in different applications .
Scientific Research Applications
3-Isopropyl-5-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Isopropyl-5-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- 4-Amino-2-(trifluoromethyl)pyridine
- 3-Amino-5-(trifluoromethyl)pyridine
- 5-Trifluoromethyl-pyridin-3-ylamine
Comparison: Compared to these similar compounds, 3-Isopropyl-5-(trifluoromethyl)pyridin-4-amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl group imparts stability and enhances the compound’s ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H11F3N2 |
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Molecular Weight |
204.19 g/mol |
IUPAC Name |
3-propan-2-yl-5-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C9H11F3N2/c1-5(2)6-3-14-4-7(8(6)13)9(10,11)12/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
RZXAGYBBBHCBJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=C1N)C(F)(F)F |
Origin of Product |
United States |
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